molecular formula C14H23ClN4O2 B14443079 1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea CAS No. 77160-13-5

1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea

Cat. No.: B14443079
CAS No.: 77160-13-5
M. Wt: 314.81 g/mol
InChI Key: QPSHOIBNLYULSP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea is an organic compound characterized by the presence of a dimethylphenyl group and an isobutoxyamidinourea moiety

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea typically involves multiple steps, starting with the preparation of the dimethylphenyl precursor. One common synthetic route includes the reaction of 2,6-dimethylphenyl isocyanate with isobutylamine under controlled conditions to form the desired amidinourea compound. Industrial production methods may involve the use of solid acid catalysts and elevated temperatures to optimize yield and purity .

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea can be compared with similar compounds such as:

Properties

CAS No.

77160-13-5

Molecular Formula

C14H23ClN4O2

Molecular Weight

314.81 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-[(E)-N'-(2-methylpropoxy)carbamimidoyl]urea;hydrochloride

InChI

InChI=1S/C14H22N4O2.ClH/c1-9(2)8-20-18-13(15)17-14(19)16-12-10(3)6-5-7-11(12)4;/h5-7,9H,8H2,1-4H3,(H4,15,16,17,18,19);1H

InChI Key

QPSHOIBNLYULSP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)N/C(=N/OCC(C)C)/N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NOCC(C)C)N.Cl

Origin of Product

United States

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